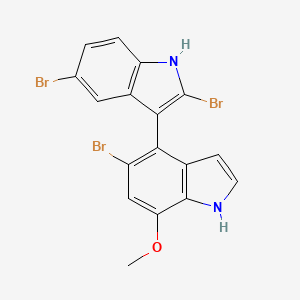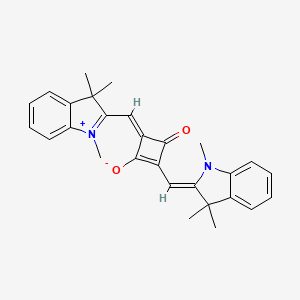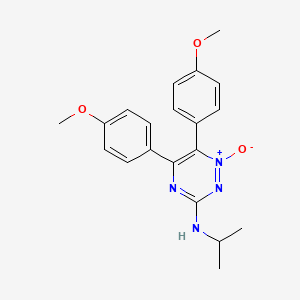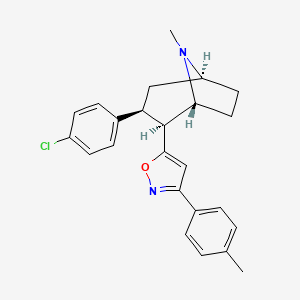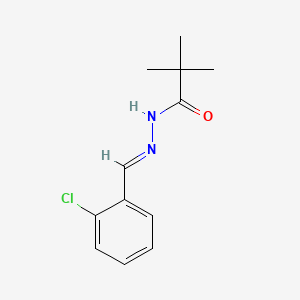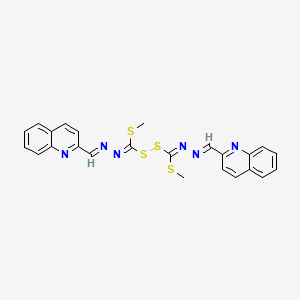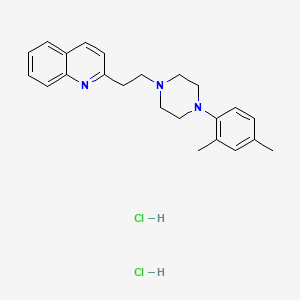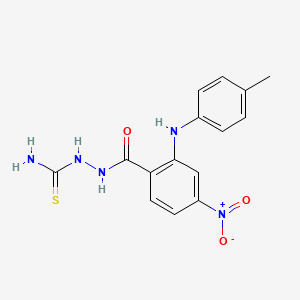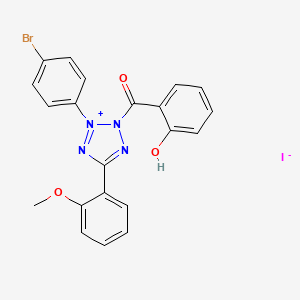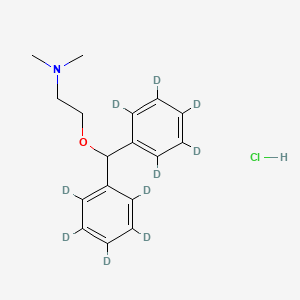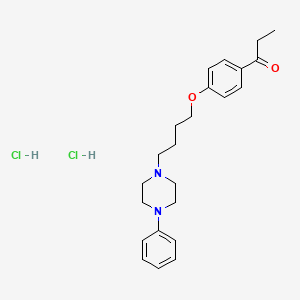
Propiophenone, 4'-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O2 and a molecular weight of 439.4184 . This compound is known for its significant pharmacological properties, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves multiple steps. One common synthetic route includes the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound forms an enzyme-inhibitor complex, which competitively inhibits the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride can be compared with other similar compounds, such as:
N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides: These compounds also exhibit significant pharmacological properties, including enzyme inhibition and low cytotoxicity.
1-[2-Hydroxy-4-[4-(4-phenyl-1-piperazinyl)butoxy]-3-propylphenyl]ethanone dihydrochloride: This compound shares structural similarities and is used in similar research applications.
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride stands out due to its unique combination of pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
65976-26-3 |
|---|---|
Molekularformel |
C23H32Cl2N2O2 |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
1-[4-[4-(4-phenylpiperazin-1-yl)butoxy]phenyl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-23(26)20-10-12-22(13-11-20)27-19-7-6-14-24-15-17-25(18-16-24)21-8-4-3-5-9-21;;/h3-5,8-13H,2,6-7,14-19H2,1H3;2*1H |
InChI-Schlüssel |
FPMLIKQEMJIXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


